N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine N-Acetyl-S- (3,4-dihydroxybutyl)-cysteine is a N-acyl-L-amino acid.
Brand Name: Vulcanchem
CAS No.: 144889-50-9
VCID: VC0015304
InChI: InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1
SMILES: CC(=O)NC(CSCCC(CO)O)C(=O)O
Molecular Formula: C9H17NO5S
Molecular Weight: 251.297

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine

CAS No.: 144889-50-9

Cat. No.: VC0015304

Molecular Formula: C9H17NO5S

Molecular Weight: 251.297

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine - 144889-50-9

Specification

Description N-Acetyl-S- (3,4-dihydroxybutyl)-cysteine is a N-acyl-L-amino acid.
CAS No. 144889-50-9
Molecular Formula C9H17NO5S
Molecular Weight 251.297
IUPAC Name (2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
Standard InChI InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1
Standard InChI Key VGJNEDFZFZCLSX-MQWKRIRWSA-N
SMILES CC(=O)NC(CSCCC(CO)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator